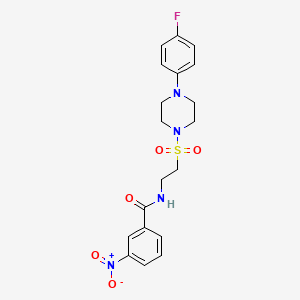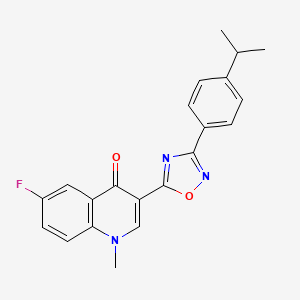
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is an intriguing compound in the realm of organic chemistry. Known for its complex structure, this compound presents several unique characteristics that make it valuable in scientific research. It contains the isoquinoline and phenoxy groups, which contribute to its distinct chemical properties and diverse applications.
Méthodes De Préparation
Synthetic routes and reaction conditions: : The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves multi-step processes. A common approach starts with the preparation of 3,4-dihydroisoquinoline, which is then subjected to a nucleophilic substitution reaction with 3-(2,4-dimethylphenoxy)propan-2-ol. This process often requires catalysts and controlled temperature conditions to ensure a successful reaction. Purification is achieved through recrystallization or chromatography.
Industrial production methods: : Industrial-scale production of this compound might involve continuous flow techniques to enhance yield and efficiency. These methods focus on optimizing reaction times, minimizing waste, and ensuring the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride participates in several chemical reactions, including:
Oxidation: : Where the compound's hydroxyl groups may be converted to ketones or aldehydes.
Reduction: : Potential reduction of its isoquinoline ring.
Substitution: : Nucleophilic substitution on its isoquinoline or phenoxy groups.
Common reagents and conditions: : Common reagents include strong oxidizing agents like potassium permanganate for oxidation reactions and hydride donors like lithium aluminum hydride for reduction reactions. These reactions typically occur in polar solvents under controlled temperatures.
Major products formed from these reactions: : The major products vary depending on the type of reaction. For example, oxidation may yield ketone or aldehyde derivatives, while reduction could result in a fully reduced isoquinoline moiety. Substitution reactions can lead to various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has several significant applications in scientific research:
Chemistry: : Utilized as an intermediate in organic synthesis, helping in the development of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: : Investigated for its therapeutic potential, especially in the context of neurodegenerative diseases and its pharmacological properties.
Industry: : Acts as a precursor in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. For example, the isoquinoline moiety may interact with neuroreceptors, influencing neurotransmitter pathways. The phenoxy group enhances lipophilicity, facilitating membrane permeability and enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds: : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride stands out due to the presence of both isoquinoline and phenoxy groups, which offer a unique combination of reactivity and biological activity. Similar compounds may lack either of these groups, leading to different properties and applications.
List of similar compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenoxypropan-2-ol
3-(2,4-Dimethylphenoxy)-N-methylpropan-2-amine
1-(2,4-Dimethylphenoxy)-3-phenylpropan-2-ol
Hope this helps with your understanding of the compound!
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21;/h3-8,11,19,22H,9-10,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTRQSJNROZKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677312 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)
![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)

![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)
![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)
![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)
![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)

![4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide](/img/structure/B2547086.png)

